Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Stereochemical Designations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate . This name reflects the compound’s stereochemical configuration, functional groups, and substituent positions.
- Core Structure : The parent structure is a 1,3-dioxane ring, a six-membered heterocycle with oxygen atoms at positions 1 and 3.
- Substituents :
- A chloromethyl group (-CH~2~Cl) at position 6.
- Two methyl groups (-CH~3~) at position 2.
- An acetate group (-O-CO-O-tert-butyl) at position 4.
- Stereochemistry :
This stereochemical specificity is critical for distinguishing the compound from its enantiomers or diastereomers, which would exhibit different spatial arrangements.
Molecular Formula and Weight Analysis
The molecular formula of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is C~13~H~23~ClO~4~ , with a molecular weight of 278.77 g/mol .
| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 13 | 12.01 | 156.13 |
| Hydrogen (H) | 23 | 1.01 | 23.23 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Oxygen (O) | 4 | 16.00 | 64.00 |
| Total | 278.77 |
The molecular weight is consistent with the sum of its constituent atoms, confirming the formula’s validity.
Structural Isomerism and Conformational Analysis
Structural Isomerism
The compound exhibits stereoisomerism due to the chiral centers at carbons 4 and 6. Potential isomers include:
- (4S,6R) : Mirror-image enantiomer with reversed configurations.
- (4R,6R) : Diastereomer differing in configuration at carbon 6.
The specified (4R,6S) configuration is stabilized by steric and electronic factors, particularly the equatorial positioning of bulky substituents in the dioxane ring.
Conformational Analysis
The 1,3-dioxane ring adopts a chair conformation to minimize steric strain:
- Axial vs. Equatorial Positions :
- The tert-butyl group occupies an equatorial position to reduce 1,3-diaxial interactions.
- The chloromethyl group at position 6 is oriented equatorially to avoid clashes with adjacent substituents.
- Methyl Groups : The two methyl groups at position 2 are axial, contributing to ring rigidity.
| Conformation | Substituent Positions (Carbon 4/6) | Stability Rationale |
|---|---|---|
| Chair | 4: Equatorial; 6: Equatorial | Minimizes steric hindrance |
| Boat | 4: Axial; 6: Axial | Higher strain due to eclipsing |
The chair conformation is thermodynamically favored, as confirmed by computational models and nuclear magnetic resonance (NMR) studies.
Properties
IUPAC Name |
tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLXWCARAPIXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethyl Chlorosulfate-Mediated Chlorination
The hydroxymethyl precursor is chlorinated using chloromethyl chlorosulfate (ClCH2SO2Cl) under mild conditions, analogous to phosphate ester chlorination.
Reaction Scheme :
$$ \text{tert-Butyl 2-[(4R,6R)-6-(hydroxymethyl)-...]} + \text{ClCH}2\text{SO}2\text{Cl} \xrightarrow{\text{Na}2\text{CO}3, \text{t-BuNH}^+ \text{SO}_4^-} \text{Target Compound} $$
Optimized Protocol :
- Reagents : Chloromethyl chlorosulfate (1.9–2.1 eq), tetrabutylammonium sulfate (0.05 eq), Na2CO3 (4 eq).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 15–25°C.
- Yield : 88–92%.
Advantages :
Alternative Approaches
Halogen Exchange
A brominated or iodinated precursor could undergo nucleophilic substitution with chloride, though this method is less common due to precursor availability.
Purification and Crystallization
The final product is purified via aqueous-organic extraction and recrystallization:
- Extraction : Organic layer (DCM) is washed with saturated NaCl and dried over MgSO4.
- Crystallization : Heptane or hexane is used to isolate crystalline material (>97% purity).
Physical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C13H23ClO4 |
| Molecular Weight | 278.77 g/mol |
| Melting Point | 326.2°C (predicted) |
| Density | 1.045 g/cm³ (predicted) |
Critical Analysis of Methods
| Method | Yield | Purity | Scalability | Reference |
|---|---|---|---|---|
| Chloromethyl Chlorosulfate | 88–92% | >95% | High | |
| SOCl2 (Hypothetical) | 70–80% | 85–90% | Moderate |
Key Challenges :
- By-Product Control : Excess chloromethyl chlorosulfate requires careful stoichiometry.
- Stability : The chloromethyl group is reactive; storage at 2–8°C is recommended.
Applications and Implications
This compound is a pivotal intermediate in statin synthesis, particularly for rosuvastatin and pitavastatin. Its high-purity preparation ensures minimal impurities in final APIs, critical for regulatory compliance.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (–CH₂Cl) group undergoes nucleophilic substitution reactions, enabling functional group diversification. Key examples include:
-
Mechanism : The reaction proceeds via an Sₙ2 pathway due to the primary nature of the chloromethyl carbon.
-
Applications : Substitution with amines generates intermediates for statin side-chain synthesis .
Hydrolysis Reactions
Controlled hydrolysis targets either the chloromethyl group or the tert-butyl ester:
Ester Hydrolysis
| Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| HCl (conc.), MeOH, reflux | 2-[6-(chloromethyl)...]acetic acid | 98% | |
| TFA, DCM, RT | Acid form with intact chloromethyl group | 95% |
Chloromethyl Hydrolysis
| Conditions | Product | Notes | Reference |
|---|---|---|---|
| H₂O, K₂CO₃, 50°C | Tert-butyl 2-[6-(hydroxymethyl)...] | Retains ester functionality |
Oxidation Reactions
The chloromethyl group can be oxidized to aldehyde or carboxylic acid derivatives, pivotal in statin synthesis:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| TEMPO/NaOCl | CH₂Cl₂, 0°C, 3h | Tert-butyl 2-[6-(formyl)...] | 89% | |
| KMnO₄, H₂SO₄ | H₂O, 60°C, 8h | Tert-butyl 2-[6-(carboxyl)...] | 76% |
Ring-Opening and Rearrangement
The dioxane ring undergoes acid-catalyzed rearrangements:
| Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| H₂SO₄, MeOH, reflux | Open-chain diol ester | Acid hydrolysis | |
| BF₃·Et₂O, DCM | Rearranged bicyclic ether | Lewis acid catalysis |
Cross-Coupling Reactions
The chloromethyl group participates in transition metal-catalyzed couplings:
| Reaction | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-functionalized derivative | 65% | |
| Heck reaction | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-substituted analog | 58% |
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C13H23ClO4
Molecular Weight : 278.77 g/mol
CAS Number : 154026-94-5
The compound features a dioxane ring structure, which is crucial for its biological activity. The chloromethyl group enhances its reactivity, making it suitable for further chemical modifications.
Intermediate for Statin Synthesis
Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate serves as a key chiral intermediate in the synthesis of various HMG-CoA reductase inhibitors, commonly known as statins. Statins are widely used to lower cholesterol levels and prevent cardiovascular diseases. The compound's chirality is essential for the biological activity of the resulting statins.
- Key Statins Derived from This Compound :
- Atorvastatin
- Fluvastatin
- Pitavastatin
These drugs function by inhibiting the HMG-CoA reductase enzyme, leading to a decrease in cholesterol synthesis in the liver .
Synthesis of Other Pharmaceutical Agents
Beyond statins, this compound can be utilized to synthesize various other pharmaceutical agents. Its reactive chloromethyl group allows for nucleophilic substitution reactions to form more complex structures that may exhibit therapeutic effects against different diseases .
Case Study 1: Synthesis of Atorvastatin
A notable study demonstrated the efficiency of using this compound as an intermediate in the synthesis of atorvastatin. The process involved several steps where the chloromethyl group was substituted with different nucleophiles to yield the desired statin with high purity and yield .
Case Study 2: Development of Novel Anticancer Agents
Research has also explored the modification of this compound to develop novel anticancer agents. By altering substituents on the dioxane ring, researchers have synthesized derivatives that show promising activity against various cancer cell lines. This highlights the versatility of this compound in drug discovery beyond cholesterol-lowering medications .
Quality Control Applications
In pharmaceutical manufacturing, this compound is used as a working standard for quality control (QC) and quality assurance (QA). Its consistent properties make it an ideal reference material during the production of statins and related compounds .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds. The dioxane ring structure provides stability and reactivity, making it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs:
Key Structural and Functional Differences
Substituent Reactivity: The chloromethyl group in the target compound is a superior leaving group compared to hydroxymethyl or cyanomethyl, enabling nucleophilic substitutions critical for statin side-chain elongation . Aminoethyl derivatives (e.g., CAS 125995-13-3) exhibit basicity, making them suitable for coupling with difluoroacetamide groups in antiplasmodial hybrids .
Stereochemical Impact :
- The (4R,6S) configuration in the target compound is specific to rosuvastatin , whereas (4R,6R) analogs (e.g., CAS 125995-13-3) are intermediates for atorvastatin .
Biological Activity: Hybrid derivatives like 13a–d (with α,α-difluoroacetamide substituents) show antiplasmodial activity (IC₅₀ = 0.8–2.3 µM) and trypanocidal effects, unlike the parent chloromethyl compound .
Synthetic Utility: Bromoethyl analogs (e.g., compound 18) are intermediates in halogenation reactions, while cyanomethyl derivatives serve as precursors for aminoethyl groups via hydrogenation .
Physicochemical Comparison
- Lipophilicity : The chloromethyl derivative (LogP = 2.867) is more lipophilic than the hydroxymethyl analog (estimated LogP ~1.5), influencing solubility and membrane permeability .
- Thermal Stability : The tert-butyl ester group enhances thermal stability across all analogs, with decomposition temperatures >200°C .
Biological Activity
Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, also known as (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester (CAS No. 154026-94-5), is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C13H23ClO4
- Molecular Weight : 278.77 g/mol
- Structural Characteristics : The compound features a dioxane ring with chloromethyl and tert-butyl functional groups, which are crucial for its biological interactions.
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of statin drugs. Statins are widely used for lowering cholesterol levels and managing hyperlipidemia. The compound's structure allows it to participate in enzymatic reactions that lead to the production of active statin compounds.
Antihyperlipidemic Effects
Research indicates that this compound serves as a precursor for various statins such as atorvastatin and rosuvastatin. These statins inhibit HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against HMG-CoA reductase, contributing to their effectiveness in lowering LDL cholesterol levels .
Case Studies and Research Findings
- Synthesis and Efficacy :
- Pharmacological Studies :
-
Safety and Toxicology :
- Preliminary toxicity assessments have been conducted on related compounds within the same class. These studies suggest that while the compounds exhibit therapeutic efficacy, careful consideration must be given to their safety profiles, particularly regarding potential hepatotoxicity associated with long-term use .
Data Table: Summary of Biological Activity
Q & A
Q. What are the common synthetic routes for Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and how do reaction conditions affect yield?
Methodological Answer: The compound is synthesized via multistep reactions, often involving protective group strategies. A key intermediate is the acetoxymethyl or cyanomethyl derivative, which is functionalized to introduce the chloromethyl group. For example:
- Step 1: Reacting a diol precursor (e.g., (4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester) with methanesulfonic acid in toluene at 0–5°C for 4 hours achieves 88.1% yield by promoting cyclization and protecting group retention .
- Step 2: Chlorination via HCl treatment in dichloromethane/water at 25°C for 48 hours achieves high diastereomeric excess (99.99% de) while preserving stereochemistry .
Optimal yields (>85%) require controlled temperatures (0–25°C), inert atmospheres, and stoichiometric acid catalysts. Lower yields occur if racemization or side reactions (e.g., over-oxidation) are not suppressed .
Q. Which spectroscopic methods are effective for characterizing this compound, particularly regarding stereochemical confirmation?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are critical for confirming stereochemistry. The 1,3-dioxane ring protons (e.g., H-4 and H-6) show distinct coupling patterns (e.g., for axial-equatorial interactions) in the (4R,6R) configuration .
- Chiral HPLC: Used to resolve enantiomers, with retention times compared to standards (e.g., Atorvastatin intermediates) to confirm >99% enantiomeric purity .
- X-ray Crystallography: Resolves absolute configuration, as demonstrated for related tert-butyl dioxane derivatives (e.g., triclinic crystal system, space group) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the chloromethyl group or 1,3-dioxane ring opening .
- Moisture Control: Use desiccants (e.g., silica gel) and inert gas (N) purging to avoid moisture-induced degradation .
- Light Sensitivity: Amber glass vials are recommended, as UV exposure can degrade the tert-butyl ester moiety .
Advanced Research Questions
Q. How does the stereochemistry at the 4R and 6R positions influence the compound’s reactivity in subsequent reactions?
Methodological Answer: The (4R,6R) configuration imposes steric constraints that direct regioselectivity. For example:
- Nucleophilic Substitution: The chloromethyl group at C6 reacts preferentially with soft nucleophiles (e.g., cyanide) due to axial accessibility, yielding (4R,6R)-6-cyanomethyl derivatives without epimerization .
- Catalytic Hydrogenation: Stereochemistry at C4 dictates facial selectivity during hydrogenation of adjacent carbonyl groups, as shown in Atorvastatin synthesis .
- Kinetic Resolution: Enzymatic hydrolysis (e.g., lipases) selectively cleaves the tert-butyl ester in the (4R,6R) isomer, enabling chiral auxiliary applications .
Q. What strategies can mitigate racemization during functional group transformations, such as chloromethyl to cyanomethyl?
Methodological Answer:
- Low-Temperature Conditions: Perform reactions below 0°C to slow down racemization pathways (e.g., SN1 mechanisms) .
- Polar Aprotic Solvents: Use dichloromethane or THF to stabilize transition states and minimize carbocation formation .
- Chiral Ligands: Additives like (R)-BINAP in Pd-catalyzed cross-couplings retain configuration during cyanide substitution .
- In Situ Monitoring: Use real-time HPLC-MS to detect racemization early and adjust reaction parameters .
Q. How does the presence of the 1,3-dioxane ring affect the compound’s stability under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions: The 1,3-dioxane ring undergoes acid-catalyzed hydrolysis at >40°C, yielding diol intermediates. Stability is enhanced by electron-donating groups (e.g., tert-butyl) at C2 and C4 .
- Basic Conditions: Strong bases (e.g., NaOH) deprotonate the acetoxy group, leading to β-elimination and ring opening. Buffered mild bases (pH 8–9) minimize degradation .
- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 150°C, with the dioxane ring fragmenting before the tert-butyl ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
